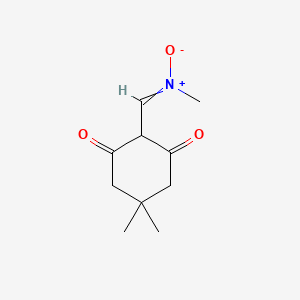![molecular formula C6H8F3N3OS B11725960 [(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea](/img/structure/B11725960.png)
[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea is a chemical compound with the molecular formula C6H8F3N3OS It is known for its unique structure, which includes a trifluoromethyl group, a ketone, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea typically involves the reaction of 1,1,1-trifluoro-2,4-pentanedione with thiosemicarbazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1,1,1-trifluoro-2,4-pentanedione and thiosemicarbazide.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial solvents and reagents, and employing techniques such as distillation and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiourea derivatives.
Scientific Research Applications
[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea involves its interaction with various molecular targets. The trifluoromethyl group and thiourea moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]urea: Similar structure but with a urea moiety instead of thiourea.
[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]hydrazine: Contains a hydrazine group instead of thiourea.
[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]guanidine: Features a guanidine group in place of thiourea.
Uniqueness
[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea is unique due to its combination of a trifluoromethyl group, a ketone, and a thiourea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H8F3N3OS |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
[(5,5,5-trifluoro-4-oxopentan-2-ylidene)amino]thiourea |
InChI |
InChI=1S/C6H8F3N3OS/c1-3(11-12-5(10)14)2-4(13)6(7,8)9/h2H2,1H3,(H3,10,12,14) |
InChI Key |
QIFOKILIASMLAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=S)N)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


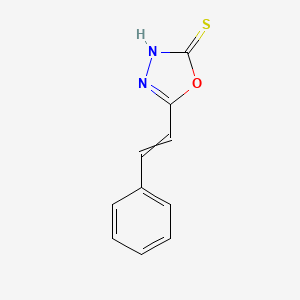
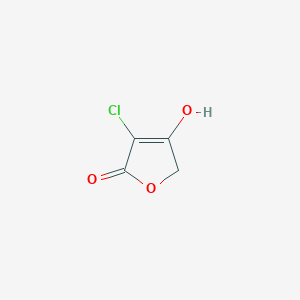
![8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11725916.png)
![(Z)-N-[1-(3,4,5-Trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11725920.png)
![4-hydroxy-6-methyl-3-{[2-(4-methylphenyl)hydrazin-1-ylidene]methyl}-2H-pyran-2-one](/img/structure/B11725922.png)
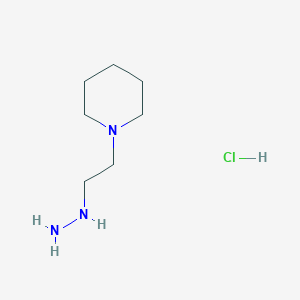
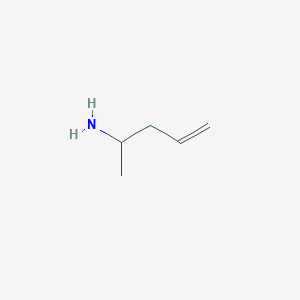
![2-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}phenol](/img/structure/B11725940.png)
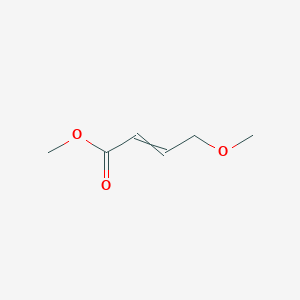
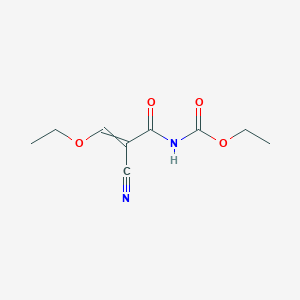
![2-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11725951.png)
![8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11725953.png)
![2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B11725965.png)
